

# Head-to-head comparison of AZD6703 and Losmapimod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD 6703 |           |
| Cat. No.:            | B1666229 | Get Quote |

# Head-to-Head Comparison: AZD6703 vs. Losmapimod

A Detailed Analysis of Two p38 MAPK Inhibitors for Researchers and Drug Development Professionals

In the landscape of therapies targeting inflammatory and other diseases, the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point of extensive research. Among the numerous inhibitors developed, AZD6703 and Losmapimod have emerged as significant compounds, both targeting the  $\alpha$  and  $\beta$  isoforms of p38 MAPK. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles, presenting available data to inform researchers, scientists, and drug development professionals. Although no direct comparative studies have been published, this guide synthesizes the individual data for a thorough evaluation.

## At a Glance: Key Compound Characteristics



| Feature                                  | AZD6703                                               | Losmapimod                                                                                                                                  |
|------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Target                                   | ρ38α/β ΜΑΡΚ                                           | ρ38α/β ΜΑΡΚ                                                                                                                                 |
| Original Developer                       | AstraZeneca                                           | GlaxoSmithKline                                                                                                                             |
| Current Status                           | Development Discontinued                              | Development Halted                                                                                                                          |
| Initial Therapeutic Areas of<br>Interest | Inflammatory Diseases (e.g.,<br>Rheumatoid Arthritis) | Inflammatory Diseases (e.g.,<br>COPD, Rheumatoid Arthritis),<br>Cardiovascular Disease,<br>Facioscapulohumeral Muscular<br>Dystrophy (FSHD) |

## **Preclinical Profile: Potency and Selectivity**

Both AZD6703 and Losmapimod were designed as potent and selective inhibitors of p38 $\alpha$ / $\beta$  MAPK. Preclinical data highlight their activity and specificity.

Table 1: Preclinical Potency and Cellular Activity

| Parameter                                      | AZD6703                                         | Losmapimod           |
|------------------------------------------------|-------------------------------------------------|----------------------|
| p38α (MAPK14) Inhibition                       | IC50: 17 nM[1]                                  | pKi: 8.1             |
| p38β Inhibition                                | Active                                          | pKi: 7.6             |
| p38γ/δ Inhibition                              | Inactive[1]                                     | Not specified        |
| TNFα Release Inhibition (human synovial cells) | IC50: ~110 nM[1]                                | Not specified        |
| Kinase Selectivity                             | >100-fold selective for other kinases tested[1] | Selective for p38α/β |

## **Experimental Protocols: Preclinical Assays**

To understand the basis of the preclinical data, the following methodologies were employed:







p38 $\alpha$  Kinase Inhibition Assay (AZD6703): The potency of AZD6703 against p38 $\alpha$  MAPK was determined using a standard enzymatic assay. The assay mixture contained recombinant human p38 $\alpha$ , a specific peptide substrate, and ATP. The inhibitory activity was measured by quantifying the phosphorylation of the substrate in the presence of varying concentrations of the compound. The IC50 value was calculated from the resulting dose-response curve.

TNF $\alpha$  Release Assay (AZD6703): Human isolated synovial cells were stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF $\alpha$ . The cells were preincubated with different concentrations of AZD6703 before LPS stimulation. The concentration of TNF $\alpha$  in the cell supernatant was measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of AZD6703 that caused a 50% reduction in TNF $\alpha$  release compared to the vehicle-treated control.

 $p38\alpha/\beta$  Kinase Inhibition Assay (Losmapimod): The inhibitory activity of Losmapimod against  $p38\alpha$  and  $p38\beta$  was determined using a ligand-displacement fluorescence polarization assay. This assay measures the ability of the compound to displace a fluorescently labeled ligand from the ATP-binding site of the kinase. The pKi values were derived from the IC50 values obtained in these assays.

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AZD6703 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Head-to-head comparison of AZD6703 and Losmapimod]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666229#head-to-head-comparison-of-azd6703-and-losmapimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com